molecular formula C10H9FO3 B595544 Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate CAS No. 104587-55-5

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate

Cat. No.: B595544
CAS No.: 104587-55-5
M. Wt: 196.177
InChI Key: TXTDVRNCZMFXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxyprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate typically involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of Methyl 2-(4-fluorophenyl)-3-oxoprop-2-enoate.

    Reduction: Formation of Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-3-hydroxyprop-2-enoate
  • Methyl 2-(4-bromophenyl)-3-hydroxyprop-2-enoate
  • Methyl 2-(4-methylphenyl)-3-hydroxyprop-2-enoate

Uniqueness

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTDVRNCZMFXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CO)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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